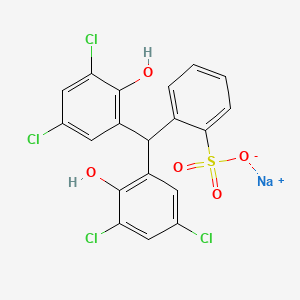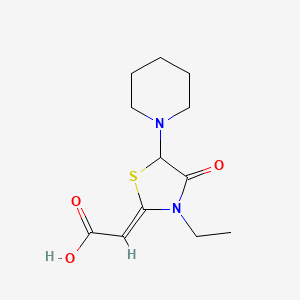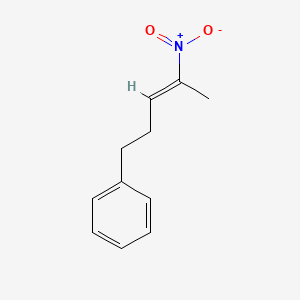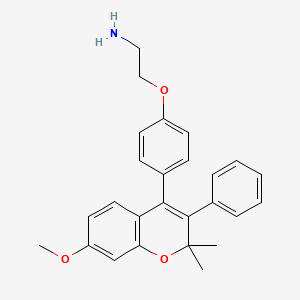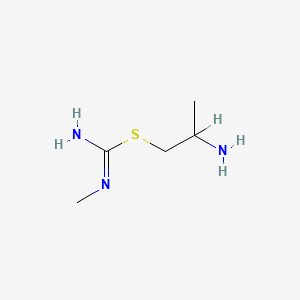
2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol: is an organic compound with the molecular formula C20H42O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a dodecane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with methyl and propyl groups under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents such as or .
Substitution: Reagents like for halogenation or for amination.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of diols on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives could have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used as a plasticizer or as a component in the formulation of lubricants and surfactants.
Wirkmechanismus
The mechanism by which 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic dodecane backbone allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,12-Dodecanediol: A simpler diol with a similar backbone but without the methyl and propyl substitutions.
2,11-Dimethyl-1,12-dodecanediol: Similar structure but lacks the propyl groups.
2,11-Dipropyl-1,12-dodecanediol: Similar structure but lacks the methyl groups.
Uniqueness: 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
85018-69-5 |
|---|---|
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2,11-dimethyl-2,11-dipropyldodecane-1,12-diol |
InChI |
InChI=1S/C20H42O2/c1-5-13-19(3,17-21)15-11-9-7-8-10-12-16-20(4,18-22)14-6-2/h21-22H,5-18H2,1-4H3 |
InChI-Schlüssel |
MIBLVGMHYUMPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CCCCCCCCC(C)(CCC)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


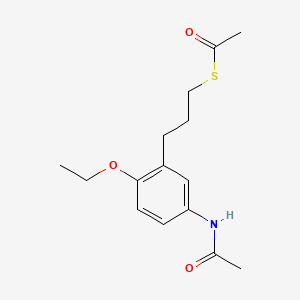
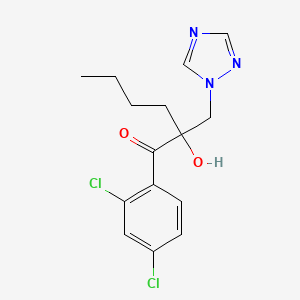
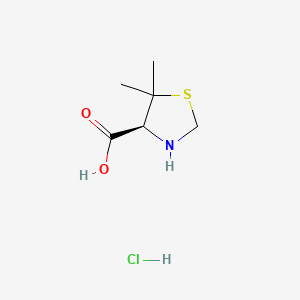
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
